molecular formula C15H10Cl2N2O2 B10764836 7-chloro-5-(2-chlorophenyl-d4)-3-hydroxy-1,3-dihydro-2H-benzo[e][1,4]diazepin-2-one-2,3-13C2

7-chloro-5-(2-chlorophenyl-d4)-3-hydroxy-1,3-dihydro-2H-benzo[e][1,4]diazepin-2-one-2,3-13C2

Cat. No.: B10764836
M. Wt: 327.16 g/mol
InChI Key: DIWRORZWFLOCLC-FCIHXEGWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Lorazepam-13C2-d4 is a labeled analog of lorazepam, a benzodiazepine commonly used for its anxiolytic, sedative, and anticonvulsant properties. The compound is isotopically labeled with carbon-13 and deuterium, making it useful as an internal standard in mass spectrometry and other analytical techniques .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lorazepam-13C2-d4 involves the incorporation of carbon-13 and deuterium into the lorazepam molecule. The process typically starts with the preparation of the intermediate compounds, followed by the introduction of isotopic labels. One method involves reacting the ketone base material with glacial acetic acid, potassium acetate, potassium persulfate, and iodine under heating and stirring to obtain an acetoxyl material. This is followed by a reaction with sodium hydroxide solution and ethanol, and subsequent crystallization using ethanol and ethyl acetate .

Industrial Production Methods

Industrial production of Lorazepam-13C2-d4 follows similar synthetic routes but on a larger scale, ensuring high purity and yield. The process involves stringent quality control measures to meet the standards required for its use as a certified reference material .

Chemical Reactions Analysis

Types of Reactions

Lorazepam-13C2-d4 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different metabolites.

    Reduction: Reduction reactions can modify the functional groups within the molecule.

    Substitution: Substitution reactions can occur at specific positions on the benzodiazepine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Conditions vary depending on the substituent being introduced, but often involve halogenating agents and catalysts.

Major Products Formed

The major products formed from these reactions include various metabolites and derivatives of lorazepam, which can be analyzed using mass spectrometry .

Scientific Research Applications

Lorazepam-13C2-d4 is widely used in scientific research, particularly in:

    Chemistry: As an internal standard in gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) for the quantification of lorazepam and its metabolites.

    Biology: In studies involving the metabolism and pharmacokinetics of lorazepam.

    Medicine: For the development and validation of analytical methods to monitor lorazepam levels in biological samples.

    Industry: In forensic toxicology and drug testing to ensure accurate and reliable results

Mechanism of Action

Lorazepam-13C2-d4, like lorazepam, exerts its effects by binding to benzodiazepine receptors on the postsynaptic gamma-aminobutyric acid (GABA) neuron at several sites within the central nervous system. This binding enhances the inhibitory effect of GABA on neuronal excitability by increasing neuronal membrane permeability to chloride ions, resulting in hyperpolarization and stabilization of the neuronal membrane .

Comparison with Similar Compounds

Similar Compounds

  • Clobazam
  • Clonazepam
  • Diazepam
  • Midazolam

Uniqueness

Lorazepam-13C2-d4 is unique due to its isotopic labeling, which makes it particularly useful as an internal standard in analytical techniques. This labeling allows for precise quantification and analysis of lorazepam and its metabolites, providing a significant advantage over non-labeled compounds .

Properties

Molecular Formula

C15H10Cl2N2O2

Molecular Weight

327.16 g/mol

IUPAC Name

7-chloro-5-(2-chloro-3,4,5,6-tetradeuteriophenyl)-3-hydroxy-1,3-dihydro-1,4-benzodiazepin-2-one

InChI

InChI=1S/C15H10Cl2N2O2/c16-8-5-6-12-10(7-8)13(19-15(21)14(20)18-12)9-3-1-2-4-11(9)17/h1-7,15,21H,(H,18,20)/i1D,2D,3D,4D,14+1,15+1

InChI Key

DIWRORZWFLOCLC-FCIHXEGWSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])C2=N[13CH]([13C](=O)NC3=C2C=C(C=C3)Cl)O)Cl)[2H])[2H]

Canonical SMILES

C1=CC=C(C(=C1)C2=NC(C(=O)NC3=C2C=C(C=C3)Cl)O)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.